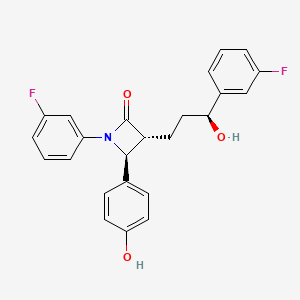
(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” is a complex organic molecule that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities. This compound, with its multiple fluorophenyl and hydroxyphenyl groups, is likely to exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” typically involves multi-step organic synthesis. The key steps may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Groups: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.
Hydroxylation: Hydroxyl groups can be introduced using oxidation reactions with reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like OsO4, KMnO4, or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a biological response. The presence of fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4S)-1-(3-Chlorophenyl)-3-((S)-3-(3-chlorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
- (3R,4S)-1-(3-Bromophenyl)-3-((S)-3-(3-bromophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Uniqueness
The unique combination of fluorophenyl and hydroxyphenyl groups in the compound may confer distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Propriétés
Formule moléculaire |
C24H21F2NO3 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-4-1-3-16(13-17)22(29)12-11-21-23(15-7-9-20(28)10-8-15)27(24(21)30)19-6-2-5-18(26)14-19/h1-10,13-14,21-23,28-29H,11-12H2/t21-,22+,23-/m1/s1 |
Clé InChI |
WVGRPRBMUHVLGZ-XPWALMASSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)O)O |
SMILES canonique |
C1=CC(=CC(=C1)F)C(CCC2C(N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)
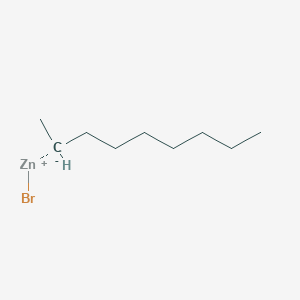
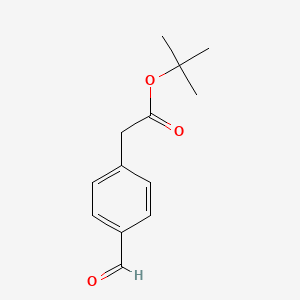
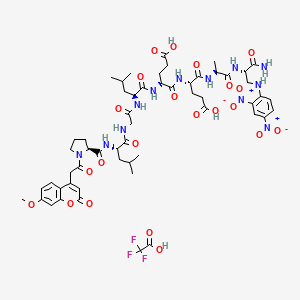
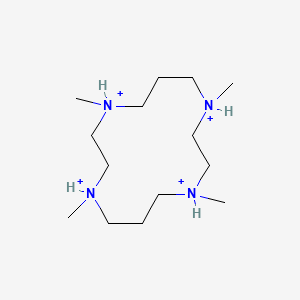

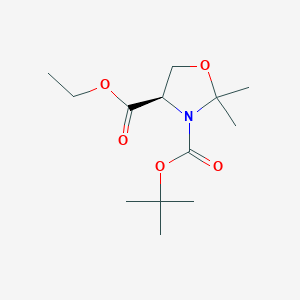
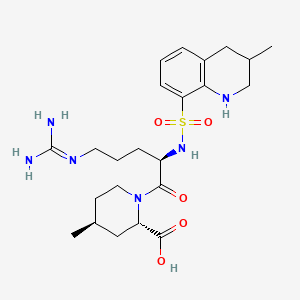
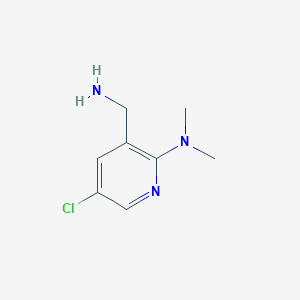

![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
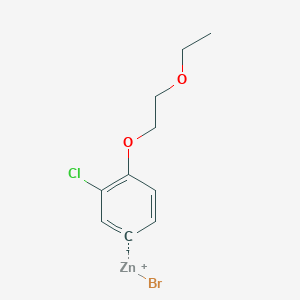
![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)
